N-methyl-N-{[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
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Description
N-methyl-N-{[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14126175 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-methyl-N-[[1-(3-methyl-4-oxoquinazolin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19(25(23,24)13-7-8-13)9-12-10-21(11-12)17-18-15-6-4-3-5-14(15)16(22)20(17)2/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQKKHVELOGCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)CN(C)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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